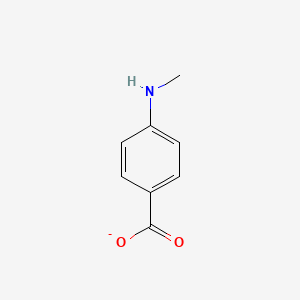

4-(Methylamino)benzoate

Description

4-(Methylamino)benzoate is an aromatic ester derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It consists of a benzoate backbone substituted with a methylamino group (-NHCH₃) at the para position. This compound is synthesized via reactions involving esterification of 4-(methylamino)benzoic acid or through nucleophilic substitution on ethyl/methyl benzoate derivatives . Key applications include its role as a precursor in pharmaceuticals, photopolymerization initiators, and bioactive molecule synthesis .

Propriétés

Formule moléculaire |

C8H8NO2- |

|---|---|

Poids moléculaire |

150.15 g/mol |

Nom IUPAC |

4-(methylamino)benzoate |

InChI |

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1 |

Clé InChI |

ZVIDMSBTYRSMAR-UHFFFAOYSA-M |

SMILES canonique |

CNC1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ester Derivatives

Ethyl 4-((Fluorocarbonothioyl)(methyl)amino)benzoate

- Structure: Features a fluorocarbonothioyl (-SCF) group attached to the methylamino nitrogen.

- Synthesis: Produced from ethyl 4-(methylamino)benzoate using sulfur, KF, and CF₃SiMe₃ in THF (45% yield) .

- Properties: Lower yield compared to unmodified this compound derivatives, likely due to steric hindrance from the bulky fluorocarbonothioyl group. Melting point: 91–92°C .

- Applications: Potential in fluorinated compound synthesis for agrochemicals or imaging agents.

Methyl 4-(Carbamoylamino)benzoate

- Structure: Carbamoyl (-CONH₂) group replaces the methylamino group.

- Biological Activity: Exhibits moderate aquaporin-3/7 inhibition (IC₅₀ ~10–50 µM), suggesting reduced potency compared to methylamino derivatives, which may have stronger hydrogen-bonding capabilities .

Acid Derivatives

4-((Fluorocarbonothioyl)(methyl)amino)benzoic Acid

- Structure : Carboxylic acid replaces the ester group.

- Synthesis: Derived from 4-(methylamino)benzoic acid under similar conditions as its ethyl ester counterpart (28% yield) .

- Properties : Lower yield than ester derivatives, attributed to reduced solubility. Higher melting point (169–170°C ) due to intermolecular hydrogen bonding .

4-(Methylamino)-3-Nitrobenzoic Acid

- Structure: Nitro (-NO₂) group at the meta position relative to the methylamino group.

- Reactivity: The electron-withdrawing nitro group increases acidity (pKa ~2–3) compared to 4-(methylamino)benzoic acid (pKa ~4–5) .

- Applications : Used in antitumor drug synthesis, leveraging nitro groups for redox-activated prodrugs .

Amino-Substituted Derivatives

Ethyl 4-(Dimethylamino)benzoate

- Structure: Dimethylamino (-N(CH₃)₂) instead of methylamino.

- Photoreactivity: Higher degree of conversion in resin cements than 2-(dimethylamino)ethyl methacrylate, attributed to better electron-donating capacity and steric accessibility .

- Physical Properties : Resins with this compound exhibit superior flexural strength (>120 MPa) and lower water sorption (<30 µg/mm³) .

Adaphostin (1-Adamantyl 4-[(2,5-Dihydroxyphenyl)methylamino]benzoate)

Data Tables

Key Findings and Implications

- Ester vs. Acid Derivatives : Ester forms generally exhibit higher synthetic yields and better solubility, while acid derivatives offer stronger intermolecular interactions .

- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance photoreactivity, whereas electron-withdrawing groups (e.g., nitro) increase acidity and redox activity .

- Chlorination Risks : Chlorinated byproducts highlight the need for controlled synthesis conditions to minimize toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(methylamino)benzoate derivatives with high purity?

- Methodological Answer :

- Esterification : React 4-(methylamino)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester derivative. Monitor reaction completion via TLC or HPLC .

- Amidation : Use coupling agents like EDC/HOBt to introduce functional groups (e.g., adamantyl moieties) to the carboxylate group, as demonstrated in the synthesis of 1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >98% purity. Verify purity via NMR (¹H/¹³C) and HPLC .

Q. How can researchers characterize the structural properties of this compound complexes?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the coordination geometry of metal complexes (e.g., Zn²⁺ with this compound ligands) at 100 K. Use refinement software (e.g., SHELX) to analyze bond lengths (mean C–C = 0.002 Å) and angles .

- Spectroscopy : Confirm proton environments via ¹H NMR (δ 7.8–6.5 ppm for aromatic protons) and functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of crystalline hydrates (e.g., water loss at 120–150°C) .

Q. What strategies are effective for purifying this compound intermediates?

- Methodological Answer :

- Solvent Partitioning : Separate polar impurities using dichloromethane/water mixtures.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate isomers .

- Storage : Store purified compounds in desiccators at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries using the B3LYP functional with D3BJ dispersion correction in ORCA 4.2.1. Analyze electrostatic potential surfaces to predict regioselectivity in oxygenase reactions (e.g., Rieske oxygenase substrates) .

- Molecular Dynamics (MD) : Simulate binding affinities with enzymes using Avogadro-preprocessed structures and the TZVPP basis set. Validate against experimental kinetic data .

Q. How do researchers assess the ecotoxicological risks of this compound derivatives?

- Methodological Answer :

- Acute Toxicity Testing : Expose model organisms (e.g., Daphnia magna) to varying concentrations (LC₅₀ assays) and compare with structurally related compounds like emamectin benzoate (EMB). EMB shows lower toxicity to salmon (LC₅₀ > 1 mg/L) but higher sensitivity in crustaceans .

- Metabolite Profiling : Use LC-MS/MS to identify transformation products (e.g., hydroxylated or sulfonated derivatives) in aquatic environments .

Q. What catalytic applications exist for this compound-metal complexes?

- Methodological Answer :

- Coordination Chemistry : Synthesize Zn²⁺ or Cu²⁺ complexes (e.g., [Zn(C₉H₁₀NO₂)₂(C₆H₆N₂O)₂(H₂O)₂]·2H₂O) for catalytic oxidation studies. Characterize via SC-XRD to confirm octahedral geometry .

- Catalytic Activity Testing : Evaluate efficacy in C–H activation reactions using substrates like toluene derivatives. Compare turnover frequencies (TOF) with non-coordinated ligands .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., EMB’s variable toxicity in fish vs. crustaceans vs. computational predictions ).

- Reproducibility Checks : Replicate synthetic protocols (e.g., solvent purity, reaction time) to identify batch-dependent variability .

- Cross-Disciplinary Validation : Combine biochemical assays (e.g., enzyme inhibition) with computational docking to resolve discrepancies in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.